molecular formula C4H4BrNS B3028122 4-Bromothiophen-3-amine CAS No. 161833-43-8

4-Bromothiophen-3-amine

Cat. No. B3028122
CAS RN: 161833-43-8
M. Wt: 178.05
InChI Key: WHEAUTZIPHKMDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromothiophene derivatives has been explored through various methods. In one study, the reaction between 3,3′-dibromothiophene and sodium methylate/methanol in the presence of KI/CuO led to the formation of 3-bromo-4-methoxythiophene, which was further transformed into 4,4′-dimethoxy-3,3′-bithiophene using Pd(OAc)2 as a catalyst . Another approach involved the Sonogashira coupling of bromothiophenes with terminal alkynes, followed by the addition of amines or ammonium to yield a range of thienopyridones . Additionally, a one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 resulted in 3,4-diaryl-2,5-dibromothiophenes, which served as building blocks for the synthesis of tetraarylthiophenes .

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives can be complex and diverse. For instance, a Schiff base containing a bromothiophene moiety was synthesized and crystallized in the monoclinic system, displaying an E-configuration at the azomethine C=N bond. The structure was confirmed through various spectroscopic methods and crystal structure data, which also revealed intramolecular hydrogen bonding .

Chemical Reactions Analysis

Bromothiophenes can undergo a variety of chemical reactions. The aforementioned Schiff base was created through a condensation reaction between 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine . In another study, a three-component reaction involving a primary amine, carbon disulfide, and bromoacetophenone led to the formation of novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. For example, the Schiff base mentioned earlier was found to be cytotoxic against the A549 cell line, indicating potential biological activity . The synthesis of 3-bromothiophene, an important organic intermediate, has been utilized for the creation of various thiophene polymers, showcasing its versatility in organic synthesis .

Scientific Research Applications

Halogen Migration and Amination

The reactions of halogen derivatives of five-membered hetarenes with potassium amide in liquid ammonia demonstrate halogen migration and amination processes. A study found that treating compounds like 2-bromothiophene with potassium amide at different temperatures leads to bromine migration and amination, forming compounds such as 3-aminothiophene (Plas, Bie, Geurtsen, Reinecke, & Adickes, 2010).

Role in Palladium-Catalyzed Imine Hydrolysis

A study explored the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde, leading to the formation of Schiff bases and their coupling with aryl/het-aryl boronic acids. The insights from this research contribute to understanding the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis (Ahmad et al., 2019).

Synthesis of Thienopyridones

The coupling of bromothiophenes with terminal alkynes using amines or ammonium leads to the synthesis of thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones. This method represents a novel approach to accessing a wide range of these compounds (Iaroshenko et al., 2013).

Applications in Buchwald-Hartwig Coupling

The palladium-catalyzed amination of polysubstituted bromothiophenes under mild conditions is a significant process in organic synthesis. The Buchwald-Hartwig coupling technique is particularly effective for anilines with electron-donating groups (Begouin, Hesse, Queiroz, & Kirsch, 2005).

Novel Dithienopyrroles Synthesis

Research on the synthesis of 4H-dithieno[3,2-b:2′,3′-d]pyrrole (DTP) starting from bromothiophene precursors highlights crucial steps like the Cadogan reaction and Ullmann-type C─N couplings. These methods provide an efficient route to fused heteroacenes like DTP (Förtsch, Vogt, & Bäuerle, 2017).

Synthesis of Thiophene Polymers

3-Bromothiophene, an important organic intermediate, is primarily used for synthesizing thiophene polymers. Its applications in the synthesis of various thiophene derivatives underscore its versatility in organic chemistry (Wang Deng-yu, 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Thiophene-based analogs, such as 4-Bromothiophen-3-amine, are of growing interest to scientists due to their potential as biologically active compounds . They are used to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

4-bromothiophen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-1-7-2-4(3)6/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEAUTZIPHKMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313716
Record name 4-Bromo-3-thiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161833-43-8
Record name 4-Bromo-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161833-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-thiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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